molecular formula C10H15NO2 B8508012 2,4,5-Trimethyl-3-carboxyethyl-pyrrole

2,4,5-Trimethyl-3-carboxyethyl-pyrrole

Cat. No. B8508012
M. Wt: 181.23 g/mol
InChI Key: GUPJZALWIJXEOK-UHFFFAOYSA-N
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Patent
US04070366

Procedure details

2,4-Dimethyl-3-carbethoxy ethyl-5-carbethoxy-pyrrole was reductively alkylated with paraformaldehyde to yield 2,4,5-trimethyl-3-carboxyethyl-pyrrole. ##STR110##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]([C:15](OCC)=O)=[C:5]([CH3:14])[C:6]=1[CH2:7][CH2:8][C:9]([O:11]CC)=[O:10].C=O>>[CH3:1][C:2]1[NH:3][C:4]([CH3:15])=[C:5]([CH3:14])[C:6]=1[CH2:7][CH2:8][C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC(=C(C1CCC(=O)OCC)C)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=C(C1CCC(=O)O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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